1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

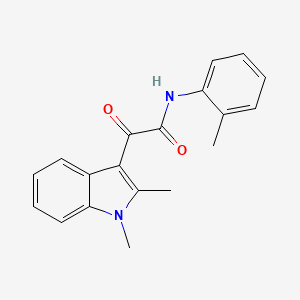

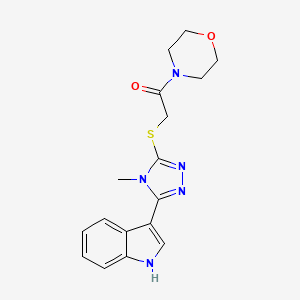

“1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl-” is a chemical compound that belongs to the class of heterocyclic building blocks . It has an empirical formula of C3H3N3O2 and a molecular weight of 113.07 . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds .

Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a key process in the synthesis of 1,2,3-triazoles . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process .Aplicaciones Científicas De Investigación

Triazole Derivatives in Medicinal Chemistry

Triazoles, including 1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl-, have been extensively studied for their pharmacological properties. These compounds have been explored for their potential anti-inflammatory, antimicrobial, antitumoral, and antiviral activities, among others. The versatility of the triazole core allows for structural variations, leading to the synthesis of new drugs with potential therapeutic applications (Ferreira et al., 2013).

Advances in Synthesis Techniques

The development of new synthetic routes for triazole derivatives, including 1,4-disubstituted 1,2,3-triazoles, has been a focus of recent research. These methods include copper(I) catalyzed azide-alkyne cycloaddition reactions, which are pivotal for the efficient and regioselective synthesis of triazole compounds. Such synthetic advancements enable the rapid generation of triazole-based compounds for further biological evaluation and potential drug development (Kaushik et al., 2019).

Environmental and Material Science Applications

1H-1,2,3-Triazole derivatives have also found applications in material science and environmental protection. For instance, these compounds have been studied for their effectiveness as corrosion inhibitors for various metal surfaces, highlighting their potential in reducing metal degradation in aggressive environments (Hrimla et al., 2021). Moreover, their inclusion in polymeric membranes suggests their utility in developing new materials with enhanced properties, such as increased thermal stability and ionic conductivity, which are crucial for applications like fuel cells (Prozorova & Pozdnyakov, 2023).

Biological Features and Pharmacological Potential

The exploration of 1,2,4-triazole derivatives, including those related to 1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl-, has revealed a broad spectrum of biological activities. These activities encompass antimicrobial, antifungal, antioxidant, and anti-inflammatory effects, making them promising candidates for further pharmacological studies and drug development (Ohloblina, 2022).

Propiedades

IUPAC Name |

3-methyl-5-phenyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-9(10(14)15)8(11-12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWFXKJOPRBBHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2993842.png)

![(1-Methylsulfonylpiperidin-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2993845.png)

![4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2993851.png)

![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B2993860.png)